molecular formula C11H7N3O2 B8443408 8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline

8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline

Cat. No.: B8443408
M. Wt: 213.19 g/mol
InChI Key: BPIMXMQOCTWWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

12,14-dioxa-3,4,6-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,7,9,11(15)-hexaene

InChI

InChI=1S/C11H7N3O2/c1-2-14-5-12-13-11(14)8-4-10-9(3-7(1)8)15-6-16-10/h1-5H,6H2

InChI Key

BPIMXMQOCTWWRI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CN4C3=NN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Hydrazino-6,7-methylenedioxylisoquinoline (25 g.) and 10 ml. of ethyl orthoformate were allowed to reflux for five hours in 70 ml. of 1-butanol.Evaporation of the solvent in vacuo and recrystallization from toluene provided the product in a yield of 71%; m.p. 267°-269°C.
Name
1-Hydrazino-6,7-methylenedioxylisoquinoline
Quantity
25 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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